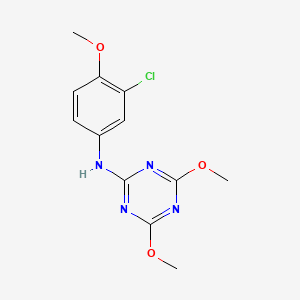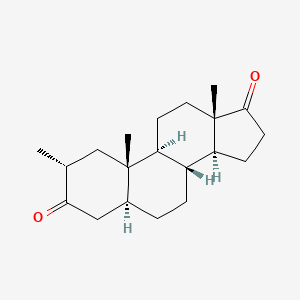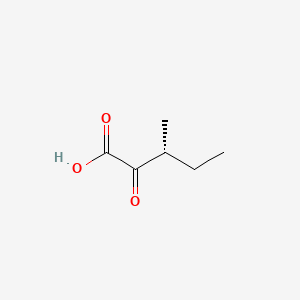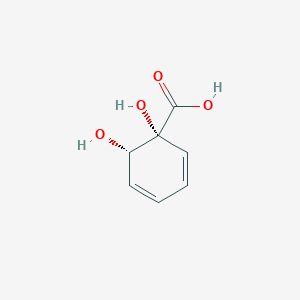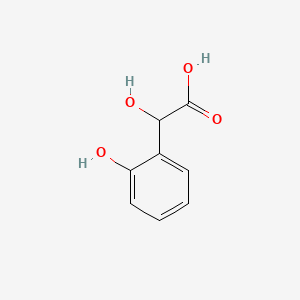
2-Hydroxy-2-(2-hydroxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-2-(2-hydroxyphenyl)acetic acid can be synthesized by treating (2-chlorophenyl)acetic acid with an alkali metal hydroxide, such as sodium hydroxide, in an organic solvent . Another method involves crystallizing the acid from ether or chloroform .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(2-hydroxyphenyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used as intermediates in the synthesis of other compounds .
Scientific Research Applications
2-Hydroxy-2-(2-hydroxyphenyl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(2-hydroxyphenyl)acetic acid involves its role as a metabolite in the phenylalanine metabolic pathway. It acts as a Bronsted acid, donating a hydron to an acceptor (Bronsted base) . This compound interacts with various molecular targets and pathways, influencing metabolic processes in the body.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylacetic acid: Similar in structure but with the hydroxyl group at the para position.
2-Hydroxybenzeneacetic acid: Another name for 2-Hydroxy-2-(2-hydroxyphenyl)acetic acid.
Uniqueness
This compound is unique due to its specific hydroxyl group positioning, which influences its chemical properties and reactivity. This positioning makes it a valuable intermediate in various chemical syntheses and industrial applications .
Properties
CAS No. |
1678-71-3 |
|---|---|
Molecular Formula |
C8H8O4 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2-hydroxy-2-(2-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8O4/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12) |
InChI Key |
TWLSOWAQVSIFIF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(C(=O)O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)O)O |
Synonyms |
2-hydroxymandelic acid ortho-hydroxymandelic acid |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
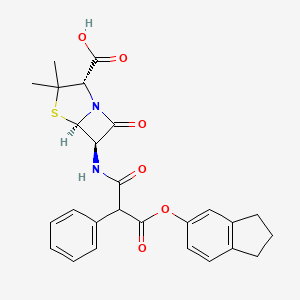

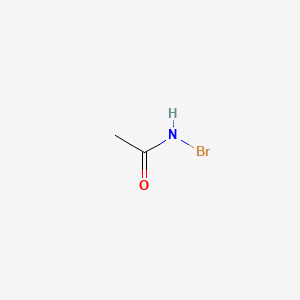
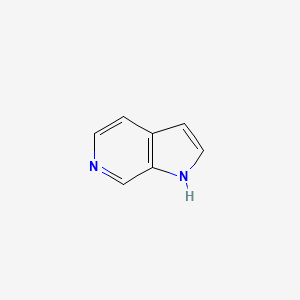

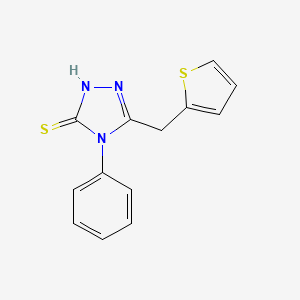
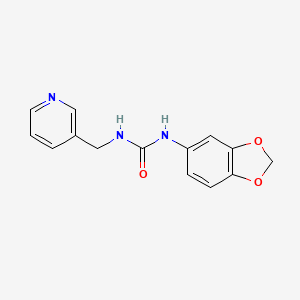
![2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone](/img/structure/B1212604.png)
